molecular formula C7H11NO3 B13536734 Methyl 5-isocyanatopentanoate

Methyl 5-isocyanatopentanoate

Cat. No.: B13536734
M. Wt: 157.17 g/mol
InChI Key: MYRWIORDPCPHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-isocyanatopentanoate is an organo-isocyanate compound characterized by a pentanoate ester backbone with an isocyanate (-NCO) functional group at the terminal carbon. Its molecular formula is C₇H₁₁NO₃, combining ester and isocyanate functionalities, which confer reactivity toward nucleophiles (e.g., amines, alcohols) and utility in polymer synthesis or crosslinking applications.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 5-isocyanatopentanoate

InChI

InChI=1S/C7H11NO3/c1-11-7(10)4-2-3-5-8-6-9/h2-5H2,1H3

InChI Key

MYRWIORDPCPHHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCN=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-isocyanatopentanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 5-aminopentanoate with phosgene. The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:

Methyl 5-aminopentanoate+PhosgeneMethyl 5-isocyanatopentanoate+Hydrochloric acid\text{Methyl 5-aminopentanoate} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} Methyl 5-aminopentanoate+Phosgene→Methyl 5-isocyanatopentanoate+Hydrochloric acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene, a highly toxic gas, necessitates stringent safety measures, including closed systems and proper ventilation.

Chemical Reactions Analysis

General Isocyanate Reactivity

Isocyanates like methyl 5-isocyanatopentanoate typically undergo nucleophilic addition reactions. Key reactions include:

  • Hydrolysis : Reaction with water to form primary amines and carbonic acid.

  • Aminolysis : Reaction with amines to produce ureas.

  • Alcoholysis : Reaction with alcohols to form carbamates.

Structural Analysis

The compound’s structure (hypothetical based on naming) would feature:

  • Isocyanate group (-NCO): Highly reactive electrophilic center.

  • Methyl ester (-COOCH₃): Electron-withdrawing group influencing reactivity.

Hypothetical Reaction Pathways

Based on isocyanate chemistry:

  • Nucleophilic Addition :

    • Amine reaction :
      Methyl 5-isocyanatopentanoate+RNH2Urea derivative\text{this compound} + \text{RNH}_2 \rightarrow \text{Urea derivative}

    • Alcohol reaction :
      Methyl 5-isocyanatopentanoate+ROHCarbamate\text{this compound} + \text{ROH} \rightarrow \text{Carbamate}

  • Polymerization :
    Isocyanates can polymerize with diols or diamines to form polyurethanes.

Limitations of Available Data

The provided sources focus on:

  • MCR catalytic mechanisms

  • Carbamate/urea derivatives

  • Nitrogen-containing heterocycles

No direct references to This compound or its reactions were found.

Recommendation : For detailed reaction data, consult specialized databases (e.g., Reaxys, SciFinder) or peer-reviewed literature on isocyanate chemistry.

Scientific Research Applications

Methyl 5-isocyanatopentanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Materials Science: The compound is utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.

    Biological Research: It can be used to modify biomolecules through isocyanate chemistry, enabling the study of protein interactions and functions.

Mechanism of Action

The mechanism of action of methyl 5-isocyanatopentanoate primarily involves the reactivity of the isocyanate group. Isocyanates are electrophilic and can react with nucleophiles such as hydroxyl and amino groups. This reactivity allows the compound to form covalent bonds with various substrates, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Hexamethylene Diisocyanate (HDI)

  • Structure: HDI (1,6-diisocyanatohexane) features two terminal isocyanate groups on a linear hexane chain, differing from Methyl 5-isocyanatopentanoate’s single isocyanate and ester group .
  • Reactivity: HDI’s bifunctional isocyanate groups enable polyurethane formation via crosslinking with polyols.
  • Hazards: Both compounds share risks of respiratory sensitization due to isocyanate reactivity. HDI’s higher volatility (low molecular weight) increases inhalation hazards compared to this compound’s ester-stabilized structure .

Methyl Butanoate

  • Structure : A simple methyl ester (C₅H₁₀O₂) without reactive isocyanate groups .
  • Safety: Methyl butanoate lacks the acute toxicity risks associated with isocyanates but shares ester-related flammability hazards .

Methyl 5-(Dimethylamino)-5-oxopentanoate

  • Structure: Shares the methyl pentanoate backbone but replaces the isocyanate with a dimethylamino-oxo group .
  • Reactivity: The dimethylamide group enables hydrogen bonding and chelation, unlike the electrophilic isocyanate in this compound.
  • Synthesis: Both compounds likely derive from pentanoic acid intermediates, but this compound requires isocyanate functionalization steps .

Methyl Isothiocyanate

  • Structure: Contains a methyl group bonded to an isothiocyanate (-NCS) group, differing from the isocyanate (-NCO) in this compound .
  • Reactivity: Isothiocyanates react with thiols and amines but are less electrophilic than isocyanates. This compound’s ester group may further modulate reactivity.
  • Hazards : Both compounds require strict handling due to toxicity, but Methyl isothiocyanate’s volatility poses higher inhalation risks .

Physicochemical Properties Comparison

Property This compound Hexamethylene Diisocyanate (HDI) Methyl Butanoate
Molecular Formula C₇H₁₁NO₃ C₆H₁₂N₂O₂ C₅H₁₀O₂
Functional Groups Ester, Isocyanate Diisocyanate Ester
Reactivity High (isocyanate) Very High (diisocyanate) Low (ester)
Hazards Sensitizer, Irritant Severe Sensitizer, Volatile Flammable
Typical Applications Polymers, Crosslinkers Polyurethane Production Solvents, Flavors

Research Findings and Limitations

  • Synthesis: this compound can be synthesized via carbamate ester intermediates, similar to methods for methyl esters (e.g., compound 8 in ), but requires careful handling of isocyanate precursors .
  • Stability : The ester group may reduce hydrolytic sensitivity compared to aliphatic isocyanates (e.g., HDI), but long-term stability data are absent in the evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.